molecular formula C17H23N3O2S B2856713 3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396558-81-8

3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No. B2856713
CAS RN: 1396558-81-8
M. Wt: 333.45
InChI Key: BQHDMEHAHBAIIH-UHFFFAOYSA-N
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Description

The compound “3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule. It contains a tolyl group, which is a functional group related to toluene and commonly found in diverse chemical compounds . The tolyl group is considered nonpolar and hydrophobic .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tolyl groups are often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, including compounds like 3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one, have been explored extensively in medicinal chemistry. These compounds are noted for their central pharmacological activity, primarily involving the activation of the monoamine pathway. This makes them subjects of research for various therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic drugs. Piperazine derivatives' versatility in drug design is attributed to their structural features, including the presence of cyclic moieties containing nitrogen atoms (Brito, Moreira, Menegatti, & Costa, 2018).

Antimicrobial and Antibacterial Applications

Some piperazine derivatives have demonstrated significant antimicrobial activities. For instance, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent inhibitory effects against various bacterial strains, including E. coli and S. aureus. Specific compounds within this category have displayed superior antibacterial efficacies and biofilm inhibition activities compared to reference drugs like Ciprofloxacin. This indicates the potential of piperazine derivatives in developing new antimicrobial agents (Mekky & Sanad, 2020).

CO2 Capture and Solvent Stability

In the field of environmental science, particularly in carbon dioxide capture, piperazine derivatives have been investigated for their stability and efficacy. Concentrated aqueous solutions of piperazines, including derivatives similar to 3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one, have shown resistance to thermal degradation and oxidation, making them suitable for absorption/stripping processes in CO2 capture. Their resistance to degradation allows for the use of higher temperatures and pressures in industrial applications, potentially leading to energy savings (Freeman, Davis, & Rochelle, 2010).

properties

IUPAC Name

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-13-3-2-4-14(11-13)19-6-8-20(9-7-19)17(22)15-12-23-10-5-16(21)18-15/h2-4,11,15H,5-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHDMEHAHBAIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

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